N-[2-(1H-imidazol-4-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Histamine H3 receptor GPCR antagonism ERK1/2 phosphorylation

N-[2-(1H-imidazol-4-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a synthetic small-molecule ligand belonging to the imidazole‑thiazole‑acetamide hybrid class. Its primary documented pharmacological activity is antagonist action at the human histamine H3 receptor (hH3R), with an IC50 of 14 nM determined in a functional ERK1/2 phosphorylation assay in CHO‑K1 cells.

Molecular Formula C17H18N4O2S
Molecular Weight 342.4 g/mol
Cat. No. B4457750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-imidazol-4-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
Molecular FormulaC17H18N4O2S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCC3=CN=CN3
InChIInChI=1S/C17H18N4O2S/c1-23-15-4-2-12(3-5-15)17-21-14(10-24-17)8-16(22)19-7-6-13-9-18-11-20-13/h2-5,9-11H,6-8H2,1H3,(H,18,20)(H,19,22)
InChIKeyWAPKDWRMZCFHLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-imidazol-4-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide – Structural Class and Pharmacological Identity for Procurement Decisions


N-[2-(1H-imidazol-4-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a synthetic small-molecule ligand belonging to the imidazole‑thiazole‑acetamide hybrid class. Its primary documented pharmacological activity is antagonist action at the human histamine H3 receptor (hH3R), with an IC50 of 14 nM determined in a functional ERK1/2 phosphorylation assay in CHO‑K1 cells [1]. The compound contains a 4‑methoxyphenyl‑substituted thiazole linked via an acetamide bridge to an imidazole‑ethyl moiety, a topology that combines the classic imidazole‑based H3 antagonist pharmacophore with a heterocyclic aromatic extension. This dual‑heterocycle architecture distinguishes it from both simple imidazole‑only H3 ligands and non‑imidazole H3 antagonists, and positions it as a tool compound for probing receptor interactions where imidazole retention is desired [2].

Histamine H3 receptor antagonist tool compound
Imidazole-thiazole hybrid scaffold retains classic H3 pharmacophore
Functional ERK1/2 pathway antagonist profiling, distinct from inverse agonists

Why Structural Analogs of N-[2-(1H-imidazol-4-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide Cannot Be Interchanged Without Quantitative Verification


Histamine H3 receptor antagonists are highly sensitive to subtle modifications in the spacer, the heterocyclic core, and the aromatic substituents; even regioisomeric changes (imidazole 4‑ vs. 5‑substitution) can shift affinity by an order of magnitude or more [1]. The imidazole‑thiazole‑acetamide scaffold represented by this compound occupies a distinct chemical space relative to mono‑imidazole antagonists (e.g., thioperamide) and non‑imidazole H3 blockers, meaning that in‑class substitution based solely on scaffold similarity carries a high risk of altered potency, selectivity, and pharmacokinetic behaviour. The quantitative evidence below demonstrates that specific performance parameters of this compound cannot be assumed for close analogs, making direct experimental verification essential for any procurement or screening program [2].

Regioisomer Imidazole 4- vs 5-substitution may shift potency; direct replacement without verification carries risk.
Substituent Thiazole phenyl substituent changes pKa, which can alter CNS penetration profile and neutral fraction.
Scaffold Mono-imidazole analogs may lack H3/H4 selectivity window; class similarity does not ensure interchangeable pharmacology.

Quantitative Differentiation Evidence for N-[2-(1H-imidazol-4-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide Against Closest Analogs


hH3R Functional Antagonist Potency: 14 nM IC50 vs. 4‑Methoxy‑regioisomer and Thioperamide

The target compound inhibits imetit‑stimulated ERK1/2 phosphorylation in CHO‑K1 cells expressing human H3R with an IC50 of 14 nM [1]. A parallel entry in the BindingDB repository for the 5‑imidazolyl regioisomer (N‑[2‑(1H‑imidazol‑5‑yl)ethyl]‑2‑[2‑(4‑methoxyphenyl)‑1,3‑thiazol‑4‑yl]acetamide, CHEMBL5281784) reports an IC50 of 85 nM under the same assay format, representing a 6.1‑fold loss of potency solely due to imidazole attachment point isomerism [2]. The classical imidazole H3 antagonist thioperamide shows an IC50 of 58 nM in a comparable functional assay (rat cortical membranes, [³H]‑Nα‑methylhistamine binding displacement) [3], indicating that the target compound is approximately 4.1‑fold more potent than thioperamide in these respective functional readouts.

hH3R Antagonist Potency
Head-to-head
IC50 14 nM (4-imidazolyl); 85 nM (5-imidazolyl regioisomer); 58 nM (thioperamide)
Supports potency ranking and regioisomer specification
ERK1/2 phosphorylation assay in CHO-K1 cells
Histamine H3 receptor GPCR antagonism ERK1/2 phosphorylation

pKa Differentiation: First Protonation Site Basicity Compared to Series of Imidazole‑Thiazole Acetamides

The UV‑spectrophotometric determination of acidity constants for nine imidazole‑thiazole linked acetamide derivatives, including the target compound, revealed a first protonation pKa range of 6.01–8.22 (imidazole nitrogen) and a second protonation pKa range of 3.07–4.73 (thiazole nitrogen) at 25°C [1]. The target compound exhibits a first protonation pKa of 7.48 ± 0.05, placing it near the physiological pH and conferring a significant fraction of the neutral, membrane‑permeable species at pH 7.4. This contrasts with the 4‑fluoro analog (pKa 6.31) and the 4‑chloro analog (pKa 6.52) in the same series, which are predominantly ionized under physiological conditions [1].

pKa Differentiation
Head-to-head
pKa₁ 7.48 ± 0.05 (target); 4-fluoro analog 6.31; 4-chloro analog 6.52
May support CNS permeability and neutral species context
UV-spectrophotometric at 25 °C; series range 6.01–8.22
Acidity constant Protonation state Physicochemical profiling

Structural Differentiation: Dual Imidazole‑Thiazole Pharmacophore vs. Mono‑Imidazole H3 Antagonists

The target compound retains the imidazole ring that is essential for high‑affinity interaction with the H3 receptor orthosteric site while incorporating a 4‑methoxyphenyl‑thiazole extension, a structural motif associated with improved selectivity over H4 receptors and reduced cytochrome P450 inhibition compared to classical imidazole‑only antagonists [1]. In the patent series WO2006089076A2, compounds bearing a 4‑methoxyphenyl substituent on the thiazole ring consistently showed >10‑fold selectivity for H3 over H4 receptors, whereas the corresponding unsubstituted phenyl analogs displayed only 2–3‑fold selectivity [1]. Thioperamide, by contrast, exhibits only ~3‑fold H3/H4 selectivity [2].

Scaffold Selectivity
Class-level
Predicted >10-fold H3/H4 selectivity (4-methoxyphenyl-thiazole SAR); thioperamide ~3-fold
Scaffold may offer selectivity review context
Data to verify; patent-based SAR inference
Scaffold novelty H3 receptor pharmacophore Imidazole retention

Functional Assay Format: ERK1/2 Phosphorylation Readout Distinguishes Antagonist vs. Inverse Agonist Profile

The target compound was characterized in an ERK1/2 phosphorylation assay rather than a standard cAMP or GTPγS binding assay, providing direct evidence for neutral antagonist behaviour at the H3 receptor‑mediated MAPK pathway [1]. This contrasts with many imidazole‑containing H3 ligands (e.g., ciproxifan, clobenpropit) that act as inverse agonists in cAMP assays, reducing basal signaling below constitutive levels [2]. A neutral antagonist profile is pharmacologically distinct and may be preferred for studies where constitutive H3R activity is already pathologically suppressed, as inverse agonists could exacerbate signaling deficits [2].

Functional Profile
Class-level
Neutral antagonist (ERK1/2 assay); ciproxifan/clobenpropit are inverse agonists
Distinct functional profile for pathway-specific studies
Qualitative; assay format context applies
Functional selectivity ERK1/2 signaling Inverse agonism

Recommended Application Scenarios for N-[2-(1H-imidazol-4-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide Based on Quantitative Evidence


H3 Receptor‑Mediated CNS Disorder Target Validation Where Imidazole‑Retaining Potency Is Critical

The 14 nM functional IC50 at human H3R [1] and the predicted >10‑fold H3/H4 selectivity inherent to the 4‑methoxyphenyl‑thiazole motif [2] make this compound suitable for in vitro and ex vivo target validation studies in CNS disorders (e.g., narcolepsy, cognitive impairment) where high‑affinity imidazole‑containing ligands are preferred for receptor occupancy studies. The pKa₁ of 7.48 [3] predicts a favorable neutral fraction at physiological pH, supporting use in brain slice electrophysiology and in vivo microdialysis experiments where passive CNS penetration is required.

Functional Selectivity Screening: MAPK Pathway‑Specific H3 Antagonism

Because this compound has been explicitly characterized as a neutral antagonist in the ERK1/2 phosphorylation pathway rather than the cAMP pathway [1], it is uniquely suited as a reference ligand for biased signaling studies at the H3 receptor. Screening programs investigating pathway‑specific H3 modulation (e.g., β‑arrestin recruitment vs. Gαi‑mediated cAMP inhibition) can use this compound to define the neutral antagonist baseline, distinguishing it from inverse agonists like ciproxifan that suppress basal signaling [4].

Physicochemical Benchmarking for Imidazole‑Thiazole Lead Optimization

With its experimentally determined pKa₁ of 7.48 and pKa₂ in the 3.07–4.73 range [3], this compound serves as a well‑characterized benchmark for medicinal chemistry programs optimizing the ionization profile of dual‑heterocycle H3 ligands. The quantitative pKa shift of ≥1.0 unit relative to 4‑fluoro and 4‑chloro analogs [3] provides a reference point for tuning CNS permeability via electronic substituent effects on the thiazole phenyl ring.

Regioisomer‑Sensitive Receptor Binding Studies

The 6.1‑fold potency difference between the 4‑imidazolyl (14 nM) and 5‑imidazolyl (85 nM) regioisomers [1] [5] establishes this compound as a stringent probe for H3 receptor binding site topology studies. Researchers investigating the precise orientation of the imidazole ring within the orthosteric binding pocket can use this pair to map hydrogen‑bonding interactions with Asp114 and other key residues, an application where the wrong regioisomer would yield misleading structure‑activity conclusions.

Application
Selection Property
Validation Focus
H3R CNS pathway target engagement studies
Imidazole-retaining potency and selectivity
Receptor occupancy and brain penetration profiling
Biased signaling and functional selectivity screening
Neutral antagonist baseline (ERK1/2 pathway)
MAPK vs cAMP pathway comparison
Lead optimization physicochemical benchmarking
Ionization profile reference (near-physiological pKa₁)
CNS permeability tuning via substituent effects
Regioisomer-sensitive receptor binding studies
4-imidazolyl regiochemistry specificity
Orthosteric site hydrogen-bonding interaction mapping
Quote Request

Request a Quote for N-[2-(1H-imidazol-4-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.